

An In-depth Technical Guide to 2(3H)-Furanone, dihydro-4-hydroxy-

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Compound of Interest

Compound Name: 2(3H)-Furanone, dihydro-4-hydroxy-

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Introduction

2(3H)-Furanone, dihydro-4-hydroxy-, also known as 4-hydroxy- γ -butyrolactone, is a fascinating five-membered lactone that has garnered significant interest in the scientific community. Its versatile chemical nature and presence in various natural sources make it a valuable chiral building block in synthetic organic chemistry and a molecule with intriguing biological activities. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and an exploration of its role in modulating bacterial communication through quorum sensing.

Chemical and Physical Properties

2(3H)-Furanone, dihydro-4-hydroxy- is a polar molecule with the chemical formula C₄H₆O₃ and a molecular weight of 102.09 g/mol .^[1] Its structure features a saturated furanone ring with a hydroxyl group at the 4-position, which is key to its chemical reactivity and biological function. The presence of this hydroxyl group allows it to act as a hydrogen bond donor, facilitating interactions with biomolecules such as proteins and enzymes.^[1]

Nomenclature and Synonyms

The systematic IUPAC name for this compound is 4-hydroxyoxolan-2-one. However, it is commonly referred to by a variety of synonyms in scientific literature, including:

- 4-Hydroxydihydrofuran-2(3H)-one[2]
- 4-Hydroxy-gamma-butyrolactone
- Dihydro-4-hydroxy-2(3H)-furanone[2]
- γ -Hydroxybutyrolactone
- 4-Hydroxy-tetrahydrofuran-2-one

Its unique CAS Registry Number is 5469-16-9.[2]

Quantitative Data

A summary of the key physicochemical properties of **2(3H)-Furanone**, **dihydro-4-hydroxy-** and its parent compound, γ -butyrolactone, is presented in the tables below for easy comparison.

Table 1: Physicochemical Properties of **2(3H)-Furanone**, **dihydro-4-hydroxy-** and γ -Butyrolactone

| Property | 2(3H)-Furanone, dihydro-4-hydroxy- | γ -Butyrolactone (for comparison) | Reference |
|---------------------------------------|--|--|------------|
| Molecular Formula | C ₄ H ₆ O ₃ | C ₄ H ₆ O ₂ | [1][2],[3] |
| Molecular Weight | 102.09 g/mol | 86.09 g/mol | [1],[3] |
| Melting Point | Not available | -45 °C | [3] |
| Boiling Point | Not available | 204-205 °C | [3] |
| Density | Not available | 1.12 g/mL at 25 °C | [3] |
| Refractive Index (n _{20/D}) | Not available | 1.436 | [3] |
| Water Solubility | Miscible | Miscible | [4] |
| logP | Not available | -0.566 at 25°C | [3] |

Table 2: Spectral Data for **2(3H)-Furanone, dihydro-4-hydroxy-**

| Spectroscopic Technique | Key Data Points |
|----------------------------|---|
| ¹ H NMR | Data not explicitly found in a compiled format. |
| ¹³ C NMR | Data available but requires compilation from spectral databases. |
| Mass Spectrometry (MS) | Data available from NIST WebBook and other spectral databases.[2] |
| Infrared (IR) Spectroscopy | Data not explicitly found in a compiled format. |

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and analysis of **2(3H)-Furanone, dihydro-4-hydroxy-**. These protocols are compiled from various sources and are intended to serve as a guide for laboratory practice.

Synthesis of **2(3H)-Furanone, dihydro-4-hydroxy-**

A common synthetic route to γ -butyrolactones involves the reduction of corresponding succinic anhydrides or maleic anhydrides. The following is a generalized protocol for the synthesis of 4-hydroxy- γ -butyrolactone.

Materials:

- Succinic anhydride or a suitable derivative
- Reducing agent (e.g., Sodium borohydride (NaBH_4))
- Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Ethanol)
- Deionized water
- Hydrochloric acid (HCl) for acidification
- Drying agent (e.g., anhydrous Sodium Sulfate (Na_2SO_4) or Magnesium Sulfate (MgSO_4))
- Round-bottom flask
- Magnetic stirrer and stir bar
- Reflux condenser
- Ice bath
- Separatory funnel
- Rotary evaporator

Procedure:

- Reaction Setup: In a clean, dry round-bottom flask, dissolve the starting anhydride in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
- Reduction: Cool the solution in an ice bath. Slowly add the reducing agent (e.g., NaBH_4) portion-wise to control the reaction temperature and prevent excessive foaming.

- Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
- Quenching: Carefully quench the reaction by the slow addition of deionized water, followed by acidification with dilute HCl until the pH is acidic.
- Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer multiple times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
- Drying and Concentration: Combine the organic extracts, dry over an anhydrous drying agent, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

Purification by Column Chromatography

The crude product can be purified by silica gel column chromatography.

Materials:

- Crude **2(3H)-Furanone, dihydro-4-hydroxy-**
- Silica gel (60-120 mesh)
- Eluent system (e.g., a gradient of hexane and ethyl acetate)
- Chromatography column
- Collection tubes or flasks
- TLC plates and visualization reagents

Procedure:

- Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent and pack the chromatography column.
- Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel column.

- Elution: Begin elution with the least polar solvent mixture and gradually increase the polarity of the eluent to separate the components.
- Fraction Collection: Collect fractions and monitor the separation using TLC.
- Product Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds like **2(3H)-Furanone, dihydro-4-hydroxy-**.

Instrumentation and Conditions (Typical):

- Gas Chromatograph: Agilent 7890A or similar.
- Mass Spectrometer: Agilent 5975C or similar.
- Column: HP-5MS (30 m x 0.25 mm x 0.25 μ m) or equivalent.
- Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
- Inlet Temperature: 250 °C.
- Oven Temperature Program:
 - Initial temperature: 50 °C, hold for 2 min.
 - Ramp: 10 °C/min to 280 °C.
 - Hold: 5 min at 280 °C.
- MSD Transfer Line Temperature: 280 °C.
- Ion Source Temperature: 230 °C.

- Quadrupole Temperature: 150 °C.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Scan Range: m/z 40-550.

Sample Preparation:

- Dissolve a small amount of the purified compound in a suitable volatile solvent (e.g., dichloromethane or methanol).
- Inject an appropriate volume (e.g., 1 μ L) into the GC-MS system.

Biological Activity and Signaling Pathways

Furanone derivatives are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties.^[1] A significant area of research focuses on their ability to interfere with bacterial communication, a process known as quorum sensing (QS).

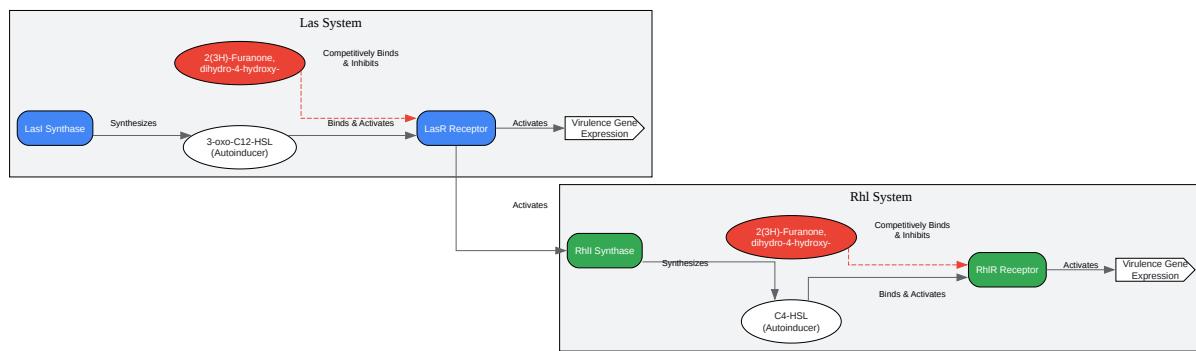
Quorum Sensing Inhibition in *Pseudomonas aeruginosa*

Pseudomonas aeruginosa is an opportunistic human pathogen that utilizes a complex quorum-sensing network to regulate the expression of virulence factors and biofilm formation.^{[5][6][7]} This network involves multiple signaling systems, with the las and rhl systems being the most well-characterized.^[5]

The las system is controlled by the transcriptional regulator LasR and its autoinducer, N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL). The rhl system is regulated by RhlR and its autoinducer, N-butanoyl-L-homoserine lactone (C4-HSL).^[8]

2(3H)-Furanone, dihydro-4-hydroxy- and other furanone derivatives can act as antagonists to these QS receptors. Due to their structural similarity to the acyl-homoserine lactone (AHL) signaling molecules, they can competitively bind to the ligand-binding domains of LasR and RhlR. This binding prevents the native autoinducers from activating the receptors, thereby inhibiting the downstream signaling cascade that leads to the expression of virulence genes and the formation of biofilms.^[9]

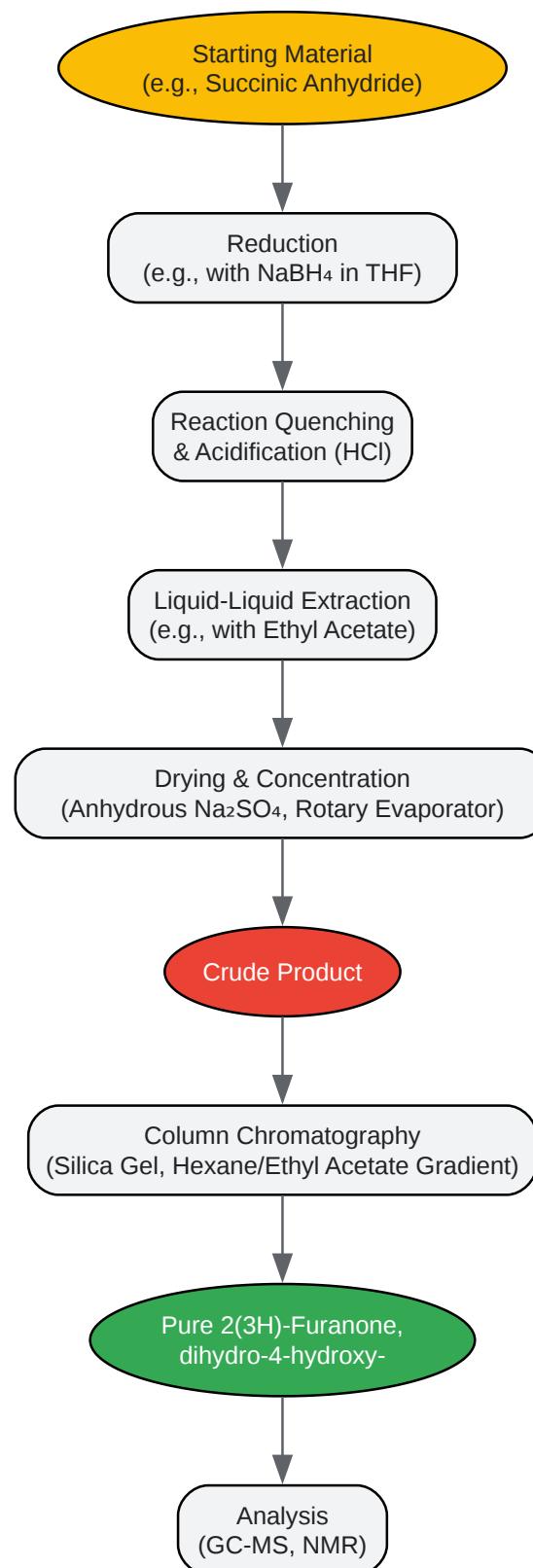
Diagram 1: Quorum Sensing Inhibition by **2(3H)-Furanone, dihydro-4-hydroxy-** in *Pseudomonas aeruginosa*



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Caption: Competitive inhibition of LasR and RhlR receptors by **2(3H)-Furanone, dihydro-4-hydroxy-**.

Diagram 2: Experimental Workflow for Synthesis and Purification

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Caption: A typical workflow for the synthesis and purification of **2(3H)-Furanone, dihydro-4-hydroxy-**.

Conclusion

2(3H)-Furanone, dihydro-4-hydroxy- is a molecule of significant interest due to its utility as a chiral synthon and its potential as a novel antimicrobial agent. Its ability to interfere with bacterial quorum sensing presents a promising avenue for the development of anti-virulence therapies that may circumvent the challenges of traditional antibiotic resistance. The experimental protocols and data presented in this guide are intended to facilitate further research into this versatile compound and its applications in drug discovery and development. Further studies are warranted to fully elucidate its mechanism of action and to explore the structure-activity relationships of its derivatives for enhanced therapeutic potential.

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